molecular formula C3H5N3O3 B13105944 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol

4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol

Cat. No.: B13105944
M. Wt: 131.09 g/mol
InChI Key: VTJNUKAZDOJBIK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol is a heterocyclic compound that contains a triazole ring with hydroxymethyl and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . The reaction is carried out under neutral conditions, facilitating the addition of glycidol to isocyanates followed by intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring structure is particularly important for its role as an enzyme inhibitor and its potential therapeutic applications.

Properties

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

4-(hydroxymethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C3H5N3O3/c7-1-6-2(8)4-5-3(6)9/h7H,1H2,(H,4,8)(H,5,9)

InChI Key

VTJNUKAZDOJBIK-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)NNC1=O)O

Origin of Product

United States

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